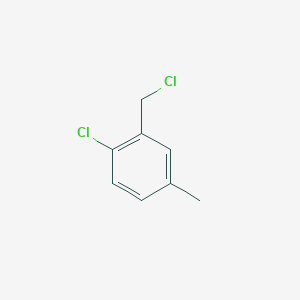

1-Chloro-2-(chloromethyl)-4-methylbenzene

Descripción

Significance as a Versatile Organic Intermediate

The primary significance of 1-chloro-4-(chloromethyl)-2-methylbenzene (B2532115) lies in its capacity to act as a versatile organic intermediate. The chloromethyl group (-CH2Cl) is particularly reactive towards nucleophilic substitution reactions. This reactivity is characteristic of benzyl (B1604629) chlorides and is attributed to the stability of the intermediate benzyl carbocation, which is stabilized by resonance with the aromatic ring. This allows for the facile introduction of a wide range of functional groups, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. nih.gov For instance, benzyl chlorides are known to be precursors for various pesticides, herbicides, and fungicides. nih.gov

The chlorine atom attached directly to the benzene (B151609) ring is, by contrast, significantly less reactive towards nucleophilic substitution under standard conditions. This difference in reactivity allows for selective manipulation of the chloromethyl group while the nuclear chlorine remains intact, a crucial feature for multi-step synthetic strategies.

Contextualization within Halogenated Aromatic Chemistry

Halogenated aromatic compounds are a broad class of chemicals that have widespread applications in various industries, including agriculture, pharmaceuticals, and materials science. mdpi.com These compounds are often used as intermediates in the synthesis of more complex molecules. The introduction of halogen atoms onto an aromatic ring can significantly alter the electron density of the ring, thereby influencing its reactivity in subsequent reactions such as electrophilic aromatic substitution.

In the case of 1-chloro-4-(chloromethyl)-2-methylbenzene, the chlorine atom on the benzene ring acts as a deactivating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This electronic effect, combined with the steric hindrance from the adjacent methyl group, can be strategically utilized to control the regioselectivity of further functionalization of the aromatic ring.

Scope of Academic Inquiry for 1-Chloro-4-(chloromethyl)-2-methylbenzene

Academic inquiry into 1-chloro-4-(chloromethyl)-2-methylbenzene and related substituted benzyl chlorides primarily focuses on their synthesis, reactivity, and application in the development of novel synthetic methodologies. Research often explores new and more efficient methods for the chlorination of substituted toluenes to produce these valuable intermediates. For example, various methods for the synthesis of benzyl chlorides have been investigated, including visible light-mediated chlorination of toluenes, which offers a metal-free and milder alternative to traditional methods. mdpi.com

Furthermore, the reactivity of the benzylic chloride is a subject of detailed kinetic and mechanistic studies to understand the factors influencing S"N"1 and S"N"2 reaction pathways. The electronic and steric effects of the substituents on the aromatic ring play a crucial role in determining the reaction mechanism and rate.

Detailed Research Findings

While specific research articles focusing exclusively on 1-chloro-4-(chloromethyl)-2-methylbenzene are not abundant, information can be gleaned from broader studies on substituted benzyl chlorides and patent literature.

A plausible synthetic route to 1-chloro-4-(chloromethyl)-2-methylbenzene is the free-radical chlorination of 4-chloro-3-methyltoluene. This type of reaction is typically initiated by UV light or a radical initiator and selectively targets the benzylic protons of the methyl group.

The reactivity of the chloromethyl group is the cornerstone of its utility. It can readily undergo nucleophilic substitution with a variety of nucleophiles. For example, reaction with hydroxides can yield the corresponding benzyl alcohol, while reaction with cyanides can produce the corresponding benzyl cyanide, a precursor to phenylacetic acids. These transformations are fundamental in the synthesis of a wide array of more complex molecules. Patent literature often describes the use of such intermediates in the synthesis of proprietary compounds for various applications, though the specific details of the reactions involving 1-chloro-4-(chloromethyl)-2-methylbenzene are often embedded within broader claims.

Propiedades

IUPAC Name |

1-chloro-2-(chloromethyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEZGJNZDIRIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 2 Chloromethyl 4 Methylbenzene and Its Analogues

Direct Chloromethylation Approaches

Direct chloromethylation involves the introduction of a chloromethyl (-CH₂Cl) group onto the aromatic nucleus in a single reaction. This is often an efficient way to produce the target compounds.

The Blanc chloromethylation is a classic and widely used method for the synthesis of chloromethyl arenes. wikipedia.org This reaction involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride. wikipedia.orgalfa-chemistry.com The reaction proceeds under acidic conditions where formaldehyde is protonated, making its carbon atom highly electrophilic. wikipedia.org The aromatic ring then attacks this electrophile, leading to the formation of a benzyl (B1604629) alcohol intermediate, which is subsequently converted to the corresponding chloromethyl derivative. wikipedia.org

For the synthesis of 1-chloro-2-(chloromethyl)-4-methylbenzene, the starting material would be 4-chlorotoluene. The chloromethyl group is directed to the ortho position relative to the chlorine atom and para to the methyl group. The presence of both an electron-donating group (methyl) and an electron-withdrawing, yet ortho, para-directing group (chloro) influences the regioselectivity of the reaction.

While effective, the Blanc chloromethylation has some drawbacks. A common side reaction is the formation of diarylmethane byproducts, where the initially formed chloromethylated product reacts with another molecule of the starting arene. wikipedia.org Additionally, the reaction can produce small amounts of the highly carcinogenic bis(chloromethyl) ether, necessitating careful handling and safety precautions. jk-sci.comlibretexts.org

Variations of the Blanc reaction exist to accommodate different substrates. For instance, deactivated aromatic rings may require the use of chloromethyl methyl ether in the presence of sulfuric acid. wikipedia.org The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired chloromethylated product and minimize the formation of byproducts. dur.ac.uk

An alternative direct approach is the free-radical chlorination of a dimethyl-substituted aromatic precursor. For the synthesis of this compound, the starting material would be 2,4-dimethylchlorobenzene. This reaction is typically initiated by UV light, which causes the homolytic cleavage of chlorine molecules into chlorine radicals. wikipedia.orgchemguide.uk

The reaction proceeds via a chain mechanism:

Initiation: A chlorine molecule is split by UV radiation into two chlorine radicals (Cl•). wikipedia.org

Propagation: A chlorine radical abstracts a hydrogen atom from one of the methyl groups of 2,4-dimethylchlorobenzene, forming a benzyl radical and hydrogen chloride. This benzyl radical then reacts with another chlorine molecule to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction. wikipedia.orgchemguide.uk

Termination: The reaction is terminated when two radicals combine. wikipedia.org

A key challenge in this method is controlling the selectivity of the chlorination. Since there are two methyl groups on the starting material, a mixture of products can be formed, including 1-chloro-4-(chloromethyl)-2-methylbenzene (B2532115) and dichlorinated products. The reaction conditions, such as temperature and the ratio of reactants, can be adjusted to favor the desired isomer. pearson.com

Multi-Step Synthesis Pathways

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. organic-chemistry.org In the context of synthesizing this compound, a Grignard reaction could be employed to construct a key precursor. For example, a Grignard reagent could be prepared from a suitable halogenated toluene (B28343) derivative. This organomagnesium compound can then react with an electrophile like formaldehyde to introduce a hydroxymethyl group, which can subsequently be converted to the chloromethyl group. organic-chemistry.org

A plausible, though not necessarily direct, route could involve the Grignard reagent of 2-bromo-4-chlorotoluene (B1197611) reacting with formaldehyde to produce (2-chloro-5-methylphenyl)methanol. Subsequent chlorination of the alcohol group, for instance with thionyl chloride (SOCl₂), would yield the target compound. The efficiency of Grignard reagent formation and its subsequent reactions can be influenced by the solvent and the presence of activating agents. google.com

Nucleophilic substitution reactions are fundamental in modifying functional groups. libretexts.org In a multi-step synthesis of this compound, a key step could involve the displacement of a leaving group by a chloride ion. For instance, a precursor like (2-chloro-5-methylphenyl)methanol, synthesized perhaps via a Grignard reaction as described above, could be converted to its corresponding tosylate. The tosylate group is an excellent leaving group and can be readily displaced by a chloride ion in a nucleophilic substitution reaction to afford the final product.

Alternatively, nucleophilic aromatic substitution can be employed on highly activated aromatic rings, though this is less common for the synthesis of compounds like this compound where the ring is not strongly electron-deficient. libretexts.org

Optimization of Reaction Conditions and Process Efficiency

The industrial production of this compound and its analogues necessitates careful optimization of reaction conditions to maximize yield, minimize byproducts, and ensure a cost-effective and safe process.

For direct chloromethylation methods like the Blanc reaction, key parameters to optimize include the choice of catalyst, the ratio of reactants (aromatic substrate, formaldehyde, and HCl), reaction temperature, and reaction time. koreascience.kr For example, using a more active catalyst might allow for lower reaction temperatures, which could in turn reduce the formation of diarylmethane byproducts. dur.ac.uk The concentration of the reactants is also crucial, as higher concentrations can favor the formation of these undesirable side products. jk-sci.com

In the case of radical chlorination, controlling the degree of chlorination is paramount. This can be achieved by carefully managing the stoichiometry of chlorine gas and the intensity and duration of UV irradiation. google.com The use of a solvent can also influence the selectivity of the reaction.

The table below summarizes the key aspects of the different synthetic approaches:

| Synthetic Approach | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Blanc Chloromethylation | Direct introduction of -CH₂Cl group using formaldehyde, HCl, and a Lewis acid catalyst. | Often a single-step, efficient process. | Formation of diarylmethane byproducts and carcinogenic bis(chloromethyl) ether. wikipedia.orgjk-sci.com |

| Radical Chlorination | Free-radical substitution on a methyl group of a precursor like 2,4-dimethylchlorobenzene. wikipedia.org | Direct conversion of a methyl group to a chloromethyl group. | Lack of selectivity can lead to a mixture of isomers and over-chlorination. |

| Multi-Step Synthesis via Grignard Reagents | Stepwise construction of the molecule, often involving the formation of a hydroxymethyl intermediate. organic-chemistry.org | High degree of control over the final structure and regiochemistry. | Longer reaction sequences can lead to lower overall yields. |

| Multi-Step Synthesis via Nucleophilic Substitution | Introduction of the chloro- substituent by displacing a suitable leaving group. libretexts.org | Can provide clean conversion to the desired product with high purity. | Requires the synthesis of a suitable precursor with a good leaving group. |

Catalytic Systems and Their Influence on Yield and Selectivity

The chloromethylation of aromatic compounds is typically catalyzed by Lewis acids, mineral acids, or phase-transfer catalysts (PTC). The choice of catalyst is critical as it directly influences the reaction's speed, yield, and the regioselectivity of the substitution, particularly in preventing the formation of unwanted isomers and byproducts.

Lewis acids such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and tin (IV) chloride (SnCl₄) are commonly employed to catalyze chloromethylation reactions. google.com Research comparing these catalysts in the chloromethylation of toluene found that FeCl₃ exhibited the highest catalytic activity. google.com For the synthesis of related compounds, such as 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene, a direct regioselective chloromethylation has been successfully performed using reagents like trioxane/thionyl chloride or chlorosulfonic acid in sulfuric acid, highlighting the use of strong acid systems. researchgate.net

Zeolite catalysts also play a role in the synthesis of precursors. For instance, nanosized zeolite K-L catalysts have demonstrated high activity and selectivity in the chlorination of toluene to produce p-chlorotoluene, a key starting material. nih.gov Specifically, a zeolite K-L catalyst synthesized with a SiO₂/Al₂O₃ mole ratio of 31:1 achieved a selectivity of 76.2% for p-chlorotoluene at complete toluene conversion. nih.gov Ionic liquids, such as [BMIM]Cl-2ZnCl₂, have also been used as recyclable catalysts for the selective chlorination of toluene, achieving high conversion and specific selectivity towards ortho- and para-isomers. mdpi.com

Phase-transfer catalysis (PTC) offers a highly efficient alternative, providing high yields and selectivity under mild conditions. phasetransfer.comresearchgate.net PTC systems can minimize the formation of impurities and are particularly advantageous because the catalyst can often be recycled. researchgate.net In the chloromethylation of aromatic compounds like acenaphthene, dimethyloctadecyl taurobetaine has been identified as a highly effective phase-transfer catalyst. google.com The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts has been shown to improve the selectivity in the chloromethylation of alkylbenzenes, with yields reaching up to 98%. google.com

The influence of different catalytic systems on the chloromethylation of toluene and its derivatives is summarized in the table below.

| Catalyst System | Substrate | Product(s) | Conversion (%) | Selectivity (%) | Reference |

| [BMIM]Cl-2ZnCl₂ | Toluene | o-chlorotoluene, p-chlorotoluene | 99.7 | 65.4 (o-), 26.0 (p-) | mdpi.com |

| Nanosized Zeolite K-L | Toluene | p-chlorotoluene, o-chlorotoluene | 100 | 76.2 (p-), 20.0 (o-) | nih.gov |

| Ferric Chloride (FeCl₃) | Toluene | Chloromethylated Toluene | High Activity | Not specified | google.com |

| Quaternary Ammonium Salts | Cumene | Chloromethylated Cumene | 98 | High | google.com |

Advanced Reactor Technologies for Scalable Production

For the large-scale industrial production of this compound and its analogues, the choice of reactor technology is crucial for ensuring safety, efficiency, and product quality. Advanced reactor designs focus on optimizing reaction conditions, improving heat and mass transfer, and allowing for continuous processing.

Tubular reactors are often preferred over spherical reactors for gas-phase chlorination reactions, as they can significantly influence the replacement of chlorine on the methyl chains of the starting material. google.com Studies on the synthesis of p-chloromethyl styrene (B11656), an analogue, showed that the length-to-diameter ratio of the tubular reactor is a critical parameter for optimizing the per-pass conversion rate. google.com For this specific synthesis, a tubular reactor yielded a per-pass conversion of approximately 73% with a selectivity of 86.2%. google.com

For processes involving highly reactive or hazardous intermediates, sealed reactor systems are advantageous. phasetransfer.com This is particularly relevant for chloromethylation, which can involve toxic reagents. Phase-transfer catalysis is well-suited for sealed systems, allowing the chloromethylated intermediate to be produced and then reacted further without isolation. phasetransfer.com This approach not only enhances safety by minimizing handling of hazardous materials but also improves efficiency by reducing cycle time and potential loss of intermediates. phasetransfer.com

Vapor-phase chlorination in specialized reactors represents another advanced approach. For the production of 4-chlorobenzotrichloride (B167033) from p-xylene, a process has been developed using a U-tube reactor housed in a convection oven, with activated carbon as a catalyst. google.comgoogle.com This setup allows for precise temperature control, which is critical for the reaction. google.com The process can be conducted in two stages with different reactors and conditions to optimize both the initial methyl group chlorination and the subsequent chlorinolysis step. google.com

The development of advanced reactor technologies is supported by broader initiatives aimed at improving chemical manufacturing processes. These include research into innovative technologies that reduce fabrication, construction, and operating costs, as well as enhancing safety and environmental performance. energy.gov

| Reactor Technology | Process Type | Key Features | Advantages | Reference |

| Tubular Reactor | Gas-Phase Chlorination | Optimized length-to-diameter ratio. | Better control over reaction, higher conversion and selectivity compared to spherical reactors. | google.com |

| Sealed Reactor System | Liquid-Phase Chloromethylation (esp. with PTC) | Contained system, allows for consecutive reactions. | Enhanced safety, reduced cycle time, minimizes loss of intermediates. | phasetransfer.com |

| U-Tube Reactor | Vapor-Phase Chlorination | Precise temperature control, used with activated carbon catalyst. | Suitable for high-temperature reactions, can be staged for multi-step synthesis. | google.com |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2 Chloromethyl 4 Methylbenzene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group is the most reactive site on 1-chloro-2-(chloromethyl)-4-methylbenzene for nucleophilic attack due to the stability of the incipient benzylic carbocation-like transition state. These reactions predominantly follow an Sₙ2 pathway.

Sₙ2 Reaction Pathways and Steric Considerations

The bimolecular nucleophilic substitution (Sₙ2) reaction at the benzylic carbon of the chloromethyl group is a concerted process where the nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously. masterorganicchemistry.comyoutube.com The rate of this reaction is sensitive to steric hindrance around the reaction center. libretexts.orglibretexts.org In the case of this compound, the substituents on the aromatic ring, namely the chlorine atom at the ortho position and the methyl group at the para position, play a role in modulating the reactivity.

The chlorine atom at the 2-position introduces steric bulk in proximity to the chloromethyl group, which can hinder the backside attack of the nucleophile, a requirement for the Sₙ2 mechanism. nih.gov This steric hindrance can lead to a decrease in the reaction rate compared to an unsubstituted benzyl (B1604629) chloride. future4200.comacs.org However, the electronic effect of the ortho-chloro group, being electron-withdrawing, can slightly enhance the electrophilicity of the benzylic carbon, partially counteracting the steric effect. The methyl group at the 4-position is remote enough that its steric influence on the Sₙ2 reaction at the chloromethyl group is minimal. Its electron-donating nature, however, can slightly stabilize the transition state.

Diverse Nucleophiles in Synthetic Transformations

The electrophilic nature of the benzylic carbon in the chloromethyl group allows for reactions with a wide array of nucleophiles, leading to the formation of various classes of compounds. This versatility is a cornerstone of its utility in synthetic organic chemistry.

Common nucleophiles employed in reactions with this compound include amines, thiols, and alkoxides. These reactions are typically carried out under standard Sₙ2 conditions, often involving a polar aprotic solvent to enhance the nucleophilicity of the attacking species.

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |

| Amines | Primary or Secondary Amines (e.g., RNH₂, R₂NH) | Substituted Benzylamines | Polar solvent (e.g., THF, CH₃CN), often with a non-nucleophilic base to neutralize the HCl formed. |

| Thiols | Thiolates (e.g., RSNa) | Thioethers (Sulfides) | Polar aprotic solvent (e.g., DMF, DMSO). The thiolate is often generated in situ using a base like NaH. |

| Alkoxides | Sodium or Potassium Alkoxides (e.g., RONa, ROK) | Benzyl Ethers | Williamson Ether Synthesis conditions; typically in the corresponding alcohol as solvent or a polar aprotic solvent. masterorganicchemistry.com |

These transformations are fundamental in the synthesis of more complex molecules, where the newly introduced functional group can be further manipulated. For instance, the resulting amines can be used in the synthesis of pharmaceuticals and agrochemicals, while the thioethers and ethers also serve as important intermediates.

Reactivity of the Aromatic Ring Chlorine Atom

The chlorine atom attached directly to the benzene (B151609) ring is significantly less reactive towards nucleophilic substitution than the chloromethyl group. Its reactivity is primarily exploited in metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions and Aryl Halide Activation

Aryl chlorides are generally unreactive towards traditional SₙAr reactions unless the ring is activated by strong electron-withdrawing groups. However, the chlorine atom on this compound can be activated towards substitution through transition-metal catalysis, such as in the Heck reaction. organic-chemistry.orgdiva-portal.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org While specific examples with this compound are not prevalent in the literature, the general mechanism would involve the oxidative addition of the aryl chloride to a Pd(0) complex. This is often the rate-limiting step for aryl chlorides and can require specialized ligands and conditions. The subsequent steps of migratory insertion of the alkene and β-hydride elimination would yield the coupled product. The success of such a reaction would be contingent on finding a catalytic system that can selectively activate the aryl C-Cl bond without reacting with the more labile benzylic C-Cl bond.

Electrophilic Aromatic Substitution Dynamics

The benzene ring of this compound can undergo electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents. The three substituents—chloro, chloromethyl, and methyl—each influence the position of the incoming electrophile.

-Cl (Chloro group): Ortho, para-directing and deactivating.

-CH₃ (Methyl group): Ortho, para-directing and activating.

-CH₂Cl (Chloromethyl group): Ortho, para-directing and deactivating.

The directing effects of these groups are a combination of inductive and resonance effects. For the chloro group, the inductive effect is electron-withdrawing, while the resonance effect is electron-donating to the ortho and para positions. The methyl group is electron-donating through induction and hyperconjugation. The chloromethyl group is deactivating due to the electron-withdrawing nature of the chlorine atom but still directs ortho and para due to the ability of the benzene ring to stabilize the intermediate carbocation.

In the case of nitration, a common electrophilic aromatic substitution reaction, the incoming nitro group (-NO₂) would be directed to the positions ortho and para to the activating methyl group and the ortho, para-directing chloro and chloromethyl groups. stackexchange.comyoutube.com Given the positions of the existing substituents (1-chloro, 2-chloromethyl, 4-methyl), the potential sites for substitution are positions 3, 5, and 6. The directing effects would favor substitution at positions 3 and 5. Steric hindrance from the adjacent chloromethyl group might disfavor substitution at position 3 to some extent.

Similarly, in Friedel-Crafts acylation, an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. organic-chemistry.orgchemguide.co.uklibretexts.org The regioselectivity would follow the same principles as nitration, with the incoming acyl group favoring the positions activated by the methyl group and directed by the other substituents.

Transformations of the Aromatic Methyl Group

The methyl group on the aromatic ring is generally robust but can be functionalized under specific reaction conditions, most commonly through oxidation or free-radical halogenation.

Oxidation of the methyl group to a carboxylic acid is a common transformation for alkylbenzenes. This can typically be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This would convert this compound into 4-chloro-3-(chloromethyl)benzoic acid.

Alternatively, the methyl group can undergo free-radical halogenation at the benzylic position, typically using N-bromosuccinimide (NBS) with a radical initiator or under UV light. This would introduce a halogen atom onto the methyl group, forming a bromomethyl or chloromethyl group, respectively. Such a reaction could potentially lead to a mixture of products, including di- and tri-halogenated species, depending on the reaction conditions. google.com

Oxidative Derivatization to Carboxylic Acids

The conversion of benzylic carbons, such as the methyl and chloromethyl groups on this compound, into carboxylic acids is a significant transformation in organic synthesis. This process typically involves strong oxidizing agents that can withstand the aromatic ring's stability. While specific studies on the exhaustive oxidation of this compound are not extensively detailed, the oxidation of its constituent groups is well-established.

The oxidation of the chloromethyl and methyl groups can lead to the formation of 4-chloro-3-methylbenzoic acid. This transformation requires the conversion of both benzylic positions into carboxylic acid functionalities, followed by decarboxylation of one of the resulting acids. A more direct route involves the selective oxidation of one of the side chains. For instance, the oxidation of similar substituted toluenes to their corresponding benzoic acids can be achieved through various methods, as highlighted in the table below.

Table 1: General Methods for Benzylic Oxidation

| Oxidizing System | Description |

|---|---|

| Potassium permanganate (KMnO₄) | A strong oxidizing agent that can oxidize alkyl side chains of aromatic rings to carboxylic acids. The reaction is typically carried out in neutral or alkaline conditions, followed by acidification. |

| Chromic acid (H₂CrO₄) | Generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid, it is another powerful reagent for benzylic oxidation. |

| Nitric acid (HNO₃) | Dilute or concentrated nitric acid can also be used to oxidize benzylic carbons, although it can sometimes lead to nitration of the aromatic ring as a side reaction. |

The selective oxidation of either the methyl or the chloromethyl group is challenging due to their similar reactivity under strongly oxidizing conditions. However, the chloromethyl group can first be hydrolyzed to a hydroxymethyl group, which is then more readily oxidized to a carboxylic acid under milder conditions.

Side-Chain Functionalization Reactions

The two side-chains on this compound, a methyl group and a chloromethyl group, offer distinct pathways for functionalization. The chloromethyl group, being a benzylic halide, is particularly reactive towards nucleophilic substitution.

The reactivity of benzylic halides like the chloromethyl group in this compound is enhanced due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent benzene ring. ucalgary.caquora.com These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nucleophile. quora.com

Key Side-Chain Reactions:

Hydrolysis: Reaction with water or hydroxide (B78521) ions yields the corresponding benzylic alcohol, 1-chloro-2-(hydroxymethyl)-4-methylbenzene. This alcohol can then be a precursor for further oxidation to an aldehyde or a carboxylic acid.

Cyanation: Treatment with a cyanide salt, such as sodium cyanide (NaCN), replaces the chlorine atom with a cyano group (-CN), forming a nitrile. This nitrile can be further hydrolyzed to a carboxylic acid, effectively lengthening the carbon chain.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines can introduce nitrogen-containing functional groups, leading to the formation of benzylamines.

The methyl group, in contrast, is less reactive than the chloromethyl group. However, it can undergo free-radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator, to introduce a halogen atom, thereby converting it into a more reactive benzylic halide.

Influence of Substituent Effects on Reactivity

The reactivity of an aromatic compound is significantly influenced by the electronic and steric properties of its substituents. In this compound, the interplay between the chloro, chloromethyl, and methyl groups dictates its chemical behavior.

Electronic and Steric Impacts of Halogen and Alkyl Groups

The substituents on the benzene ring of this compound exert both inductive and resonance effects, which in turn affect the electron density of the aromatic ring and its susceptibility to electrophilic attack. msu.edulibretexts.org

Methyl Group (-CH₃): This is an electron-donating group primarily through an inductive effect and hyperconjugation. studymind.co.uk It activates the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. studymind.co.uk It directs incoming electrophiles to the ortho and para positions.

Chloromethyl Group (-CH₂Cl): The chloromethyl group is generally considered to be electron-withdrawing due to the inductive effect of the chlorine atom. This effect deactivates the aromatic ring, making it less reactive towards electrophilic substitution.

Sterically, the presence of multiple substituents on the benzene ring can cause steric hindrance, which may influence the regioselectivity of incoming reagents, favoring attack at less hindered positions.

Table 2: Summary of Substituent Effects

| Substituent | Electronic Effect | Influence on Ring Reactivity | Directing Effect |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating | Activating | ortho, para |

| -Cl (Chloro) | Inductively withdrawing, Resonance donating | Deactivating | ortho, para |

| -CH₂Cl (Chloromethyl) | Inductively withdrawing | Deactivating | meta (predicted) |

Comparative Reactivity with Structural Isomers and Analogues

For instance, an isomer like 1-chloro-4-(chloromethyl)-2-methylbenzene (B2532115) would exhibit different reactivity patterns in electrophilic aromatic substitution. The activating methyl group and the deactivating chloro and chloromethyl groups would direct incoming electrophiles to different positions on the aromatic ring, leading to a different distribution of products.

The reactivity of the chloromethyl group in nucleophilic substitution is also affected by the electronic nature of the other ring substituents. Electron-donating groups on the ring can stabilize the transition state of an S(_N)1 reaction, thereby increasing the reaction rate. Conversely, electron-withdrawing groups would destabilize the carbocation intermediate, slowing down the S(_N)1 reaction. For S(_N)2 reactions, the electronic effects are generally less pronounced but can still influence the electrophilicity of the benzylic carbon.

When compared to simpler analogues like benzyl chloride or p-chlorotoluene, this compound has a more complex reactivity profile due to the combined electronic and steric influences of its three substituents. The presence of both activating and deactivating groups on the same ring leads to a nuanced reactivity that is a composite of these individual effects.

Advanced Applications in Organic Synthesis and Materials Science

Utilization in Complex Molecule Synthesis as a Building Block

There is currently a lack of specific, documented research outlining the use of 1-Chloro-2-(chloromethyl)-4-methylbenzene as a foundational building block in the synthesis of complex molecules. While its bifunctional nature, featuring two benzylic chloride groups, theoretically allows for sequential or dual substitution reactions to build larger molecular scaffolds, specific examples of its application in multi-step total synthesis or the construction of intricate heterocyclic systems are not detailed in available scientific literature. The compound is available as a chemical intermediate, suggesting its use in proprietary industrial processes that are not publicly disclosed.

Catalytic Transformations and Ligand Precursors

No specific studies detailing the direct use of this compound in catalytic transformations or as a direct precursor for the synthesis of specialized ligands for catalysis are presently available in the public domain. The development of ligands often involves bifunctional molecules to create chelating structures, a potential application for this compound; however, concrete research findings or examples of such ligands derived from it are not documented.

Development of Functionalized Polymeric Materials

The application of this compound in the development of functionalized polymeric materials is not specifically described in the available literature. Related compounds, particularly vinylbenzyl chloride (chloromethyl styrene), are widely used as monomers or for the post-polymerization functionalization of materials. While this compound possesses reactive sites that could potentially be used to graft onto polymer backbones or act as a cross-linking agent, specific research detailing these applications could not be found.

Precursor for Specialty Organic Chemicals

While this compound is sold commercially as a chemical intermediate, indicating its role as a precursor, the specific specialty organic chemicals derived from it are not explicitly identified in publicly available scientific or industrial literature. Its structure suggests it could be a precursor for agrochemicals, pharmaceutical intermediates, or performance chemicals, but without direct evidence, any specific examples would be speculative.

Environmental Fate and Degradation Studies of Halogenated Benzenes

Spectroscopic Characterization and Computational Chemistry

Theoretical and Computational Chemistry Studies

Molecular Orbital Theory and Electronic Structure Analysis

The electronic properties of 1-Chloro-2-(chloromethyl)-4-methylbenzene are primarily determined by the molecular orbitals arising from the aromatic benzene (B151609) ring, perturbed by the chloro, chloromethyl, and methyl substituents. According to molecular orbital theory, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule.

The substituents on the benzene ring modulate the energies of these frontier orbitals. The methyl group (-CH₃) is a weak electron-donating group through hyperconjugation, which tends to raise the energy of the HOMO. Conversely, the chlorine atom (-Cl) is an electron-withdrawing group via induction but can also donate electron density through resonance, leading to a more complex influence on the electronic structure. The chloromethyl group (-CH₂Cl) is primarily an electron-withdrawing group due to the electronegativity of the chlorine atom.

Computational studies on analogous molecules, such as substituted benzyl (B1604629) chlorides and dichlorotoluenes, provide a framework for understanding these effects. Density Functional Theory (DFT) calculations are a common method to predict the energies of the HOMO and LUMO. For substituted benzenes, the HOMO-LUMO gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

Theoretical calculations on structurally similar chlorotoluenes and benzyl chlorides suggest that the HOMO of this compound would be a π-orbital delocalized over the benzene ring, while the LUMO would likely be a π* anti-bonding orbital. The precise energies would be influenced by the combined electronic effects of the substituents.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Based on Analogous Compounds)

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -8.5 to -9.5 | Highest Occupied Molecular Orbital, primarily of π character on the benzene ring. |

| LUMO | -0.5 to -1.5 | Lowest Unoccupied Molecular Orbital, primarily of π* character on the benzene ring. |

| HOMO-LUMO Gap | 7.0 to 9.0 | An indicator of the molecule's kinetic stability and chemical reactivity. |

Note: These values are estimations based on computational studies of similarly substituted aromatic compounds and may vary depending on the specific computational method and basis set used.

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry is instrumental in predicting the pathways of chemical reactions and calculating the associated energy barriers. For this compound, a key reaction of interest is nucleophilic substitution at the benzylic carbon of the chloromethyl group. This reaction is generally expected to proceed via an Sₙ2 mechanism.

In a theoretical study of an Sₙ2 reaction, the potential energy surface is mapped out to identify the transition state, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate.

Computational studies on the isomerization of dichlorotoluene, for instance, have utilized DFT to explore reaction pathways and thermodynamic favorability. A similar approach can be applied to model the nucleophilic substitution on this compound. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products.

The substituents on the benzene ring will influence the stability of the transition state. Electron-withdrawing groups can stabilize the partial negative charge that develops on the leaving group in the Sₙ2 transition state, potentially lowering the activation energy. However, steric hindrance from the ortho-chloro and methyl groups could also play a significant role in the reaction kinetics.

Table 2: Hypothetical Energy Profile for the Sₙ2 Reaction with a Nucleophile (e.g., OH⁻)

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + OH⁻) | 0 |

| 2 | Transition State | +15 to +25 |

| 3 | Products (1-Chloro-2-(hydroxymethyl)-4-methylbenzene + Cl⁻) | -5 to -15 |

Note: These are hypothetical values intended to illustrate the expected energy profile for an Sₙ2 reaction. Actual values would require specific quantum chemical calculations.

Intermolecular Interactions and Crystal Structure Analysis

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. While a definitive crystal structure for this compound is not publicly available, we can infer the likely interactions based on studies of analogous chlorinated aromatic compounds.

The primary intermolecular forces at play would include:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.

Dipole-dipole interactions: The presence of polar C-Cl bonds gives the molecule a net dipole moment, leading to electrostatic interactions between molecules.

π-π stacking: The aromatic rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces. In substituted benzenes, offset or slipped-stacking arrangements are common.

Weak Hydrogen Bonds: The hydrogen atoms on the methyl and chloromethyl groups, as well as on the aromatic ring, can act as weak hydrogen bond donors to the chlorine atoms of neighboring molecules (C-H···Cl interactions).

Crystal structure analysis of a related compound, 1-Chloro-2-methyl-4-nitrobenzene, reveals the presence of π-π stacking and C-H···O hydrogen bonds, which stabilize the crystal lattice. nih.gov Similarly, a study on a Schiff base containing a 2,4-dichlorophenyl group highlighted the importance of C-H···O hydrogen bonds and π-π stacking interactions in its crystal structure. It is therefore highly probable that similar interactions dictate the packing of this compound in the solid state.

Table 3: Plausible Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Description | Estimated Energy (kcal/mol) |

| Van der Waals Forces | Non-specific attractive and repulsive forces. | Variable |

| Dipole-Dipole Interactions | Electrostatic attraction between permanent dipoles. | 1-2 |

| π-π Stacking | Attraction between aromatic rings. | 2-5 |

| C-H···Cl Weak Hydrogen Bonds | Weak electrostatic interaction between a C-H bond and a chlorine atom. | 0.5-1.5 |

Note: The energy values are typical ranges for these types of interactions and serve as an estimation.

Conclusions and Future Perspectives

Summary of Key Research Advances

Research into compounds structurally related to 1-Chloro-2-(chloromethyl)-4-methylbenzene has led to significant progress in several areas of synthetic chemistry. The development of efficient chlorination and chloromethylation methods has been a key focus. For instance, high-temperature gas-phase chlorination of p-methylstyrene has been shown to produce p-chloromethyl styrene (B11656) with high selectivity and conversion rates, demonstrating the feasibility of industrial-scale production of related compounds. frontiersin.org

The reactivity of the chloromethyl group, in particular, has been extensively exploited. It serves as a versatile handle for the introduction of various functional groups through nucleophilic substitution reactions. This has been demonstrated in the synthesis of a wide range of derivatives, including ethers, esters, and amines, which are valuable intermediates in the pharmaceutical and agrochemical industries.

Furthermore, recent advancements in catalysis, particularly in the realm of photoredox and transition-metal catalysis, have opened up new avenues for the utilization of benzyl (B1604629) chlorides. These methods allow for the formation of carbon-carbon bonds under mild conditions, enabling the construction of complex molecular scaffolds from simple precursors. nih.govnih.gov

Emerging Research Avenues for this compound

The future of research on this compound and its related compounds is likely to be driven by the pursuit of more efficient and sustainable synthetic methodologies. Several emerging research avenues hold significant promise:

Catalytic Functionalization: The development of novel catalytic systems for the selective functionalization of the C-Cl bonds in this compound is a key area of interest. This includes the use of earth-abundant metal catalysts and the exploration of new ligand designs to control reactivity and selectivity.

Photochemical Transformations: The use of visible light to drive chemical reactions offers a green and sustainable alternative to traditional thermal methods. The application of photoredox catalysis to activate the C-Cl bonds in this compound could enable new and previously inaccessible transformations.

Flow Chemistry: The use of continuous flow reactors for the synthesis and functionalization of this compound can offer significant advantages in terms of safety, scalability, and process control. This is particularly relevant for reactions involving hazardous reagents or intermediates.

Biocatalysis: The use of enzymes to catalyze reactions involving this compound could provide a highly selective and environmentally friendly approach to the synthesis of valuable chiral compounds.

Broader Implications for Sustainable Chemical Synthesis

The study of this compound and its synthesis provides a valuable case study for the broader goal of developing more sustainable chemical processes. The principles of green chemistry, such as atom economy, waste reduction, and the use of renewable feedstocks, are central to this endeavor.

The development of catalytic and photochemical methods for the synthesis and functionalization of this compound is a step in the right direction. These methods often offer higher efficiency and selectivity, leading to less waste and lower energy consumption. Furthermore, the use of flow chemistry and biocatalysis can further enhance the sustainability of these processes.

Looking ahead, the integration of computational modeling and data-driven approaches will be crucial for the design of new and more sustainable synthetic routes. By combining experimental and computational methods, it will be possible to accelerate the discovery of new catalysts and reaction conditions that meet the demands of a circular economy.

Interactive Data Table: Properties of Related Benzyl Chlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-(Chloromethyl)-4-methylbenzene | 104-82-5 | C8H9Cl | 140.61 | 199-200 |

| 1-Chloro-4-(chloromethyl)benzene | 104-83-6 | C7H6Cl2 | 161.03 | 221 |

| 1-Chloro-2-(chloromethyl)-benzene | 611-19-8 | C7H6Cl2 | 161.03 | 213-214 |

Q & A

Q. Basic Research Focus

- GC-MS : Retention time ~12.3 min (HP-5 column, 280°C), with characteristic fragments at m/z 91 (tropylium ion), 125 ([M–Cl]⁺), and 140 (molecular ion, low abundance).

- HPLC-MS (ESI⁻) : [M–H]⁻ peak at m/z 173.5. Degradation products (e.g., 4-methylbenzoic acid, m/z 135) form under oxidative conditions.

Method validation requires spiked samples and LOD/LOQ calculations to confirm sensitivity .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Focus

The compound’s low melting point (∼45°C) and tendency to form oils complicate crystallization. Strategies include:

- Slow evaporation : Use hexane/ethyl acetate (9:1) at 4°C.

- Seeding : Introduce microcrystals of analogous structures (e.g., 1-Chloro-4-methylbenzene).

Single-crystal XRD reveals a monoclinic lattice (space group P2₁/c) with Cl···H–C interactions stabilizing the structure .

How does the compound interact with common catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced Research Focus

The chloromethyl group can act as a directing group in Pd-catalyzed couplings. For example, with Pd(PPh₃)₄ and arylboronic acids, selective coupling occurs at C-3, leaving the chloromethyl intact. However, competing dehydrohalogenation (forming styrene derivatives) occurs at >80°C. Mechanistic studies using ³¹P NMR track ligand exchange dynamics .

What environmental stability concerns arise during storage of this compound?

Basic Research Focus

Hydrolysis to 4-methylbenzyl alcohol occurs in humid conditions (t₁/₂ = 14 days at 25°C, 60% RH). Stabilization methods include:

- Storage : Anhydrous solvents (e.g., over molecular sieves).

- Inhibitors : Addition of 0.1% BHT to suppress radical degradation.

Accelerated aging studies (40°C/75% RH) quantify degradation kinetics .

How can QSAR models predict the toxicity profile of this compound?

Advanced Research Focus

Quantitative Structure-Activity Relationship (QSAR) models using ClogP (2.8) and polar surface area (20 Ų) predict moderate aquatic toxicity (LC₅₀ = 5 mg/L for Daphnia magna). In vitro assays (e.g., Ames test) confirm low mutagenicity, but metabolite screening (e.g., epoxide intermediates) may reveal higher risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.